4-Methoxypyridine-3-sulfonyl chloride
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-Methoxypyridine-3-sulfonyl chloride is an organic compound with the molecular formula C6H6ClNO3S and a molecular weight of 207.63 g/mol . It is a derivative of pyridine, characterized by the presence of a methoxy group at the 4-position and a sulfonyl chloride group at the 3-position. This compound is used in various chemical reactions and has significant applications in scientific research and industry.
Preparation Methods
4-Methoxypyridine-3-sulfonyl chloride can be synthesized through several methods. One common approach involves the sulfonation of 4-methoxypyridine followed by chlorination. Another method includes the diazotization of 3-aminopyridine, followed by substitution of the diazo group with a sulfonyl group . Industrial production often employs microchannel reactors to enhance reaction efficiency and product yield . These reactors allow for continuous operation and better control over reaction conditions, resulting in higher stability and quality of the final product.
Chemical Reactions Analysis
4-Methoxypyridine-3-sulfonyl chloride undergoes various chemical reactions, including:
Substitution Reactions: It can participate in nucleophilic substitution reactions where the sulfonyl chloride group is replaced by other nucleophiles, such as amines or alcohols.
Oxidation and Reduction: While specific oxidation and reduction reactions involving this compound are less common, it can potentially undergo such reactions under appropriate conditions.
Coupling Reactions: It is used in coupling reactions, such as Suzuki-Miyaura coupling, to form carbon-carbon bonds.
Common reagents used in these reactions include thionyl chloride, isoamyl nitrite, and various nucleophiles. The major products formed depend on the specific reaction conditions and reagents used.
Scientific Research Applications
4-Methoxypyridine-3-sulfonyl chloride has diverse applications in scientific research:
Mechanism of Action
The mechanism of action of 4-Methoxypyridine-3-sulfonyl chloride involves its reactivity as a sulfonylating agent. The sulfonyl chloride group is highly reactive and can form covalent bonds with nucleophiles, such as amines and alcohols. This reactivity is utilized in the synthesis of sulfonamides and other derivatives. The molecular targets and pathways involved depend on the specific application and the nature of the nucleophile it reacts with .
Comparison with Similar Compounds
4-Methoxypyridine-3-sulfonyl chloride can be compared with other pyridine-sulfonyl chlorides, such as:
Pyridine-3-sulfonyl chloride: Lacks the methoxy group, making it less reactive in certain substitution reactions.
6-Methoxypyridine-3-sulfonyl chloride: Similar structure but with the methoxy group at the 6-position, which can influence its reactivity and applications.
4-Methoxy-3-pyridinesulfonyl chloride: Another variant with slight differences in reactivity and application.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct reactivity and makes it suitable for particular synthetic applications.
Properties
IUPAC Name |
4-methoxypyridine-3-sulfonyl chloride |
Source
|
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C6H6ClNO3S/c1-11-5-2-3-8-4-6(5)12(7,9)10/h2-4H,1H3 |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HZXCJVXFYRJJJR-UHFFFAOYSA-N |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=NC=C1)S(=O)(=O)Cl |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C6H6ClNO3S |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30717295 |
Source
|
Record name | 4-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
207.64 g/mol |
Source
|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS No. |
945257-53-4 |
Source
|
Record name | 4-Methoxypyridine-3-sulfonyl chloride | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30717295 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.